
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide involves multiple steps. The primary synthetic route includes the reaction of 3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-ylamine with methanesulfonic acid to form the methanesulfonate ester. This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or hydrides.
Applications De Recherche Scientifique
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This mechanism is particularly relevant in its potential anticancer activity, where it can interfere with DNA replication and cell division .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide stands out due to its unique combination of chemical groups and properties. Similar compounds include:
Cyclophosphamide: Another oxazaphosphorine compound used in cancer treatment.
Ifosfamide: A structural analog with similar therapeutic applications.
Trofosfamide: A related compound with distinct pharmacological properties.
Propriétés
Numéro CAS |
37752-26-4 |
|---|---|
Formule moléculaire |
C9H20ClN2O5PS |
Poids moléculaire |
334.76 g/mol |
Nom IUPAC |
3-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]propyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN2O5PS/c1-19(14,15)17-9-2-5-11-18(13)12(7-4-10)6-3-8-16-18/h2-9H2,1H3,(H,11,13) |
Clé InChI |
XLUZYXOJKKKJLS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCCNP1(=O)N(CCCO1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



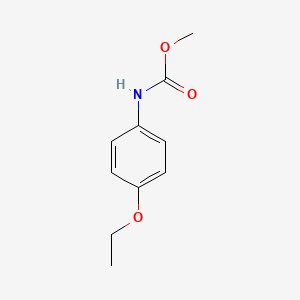
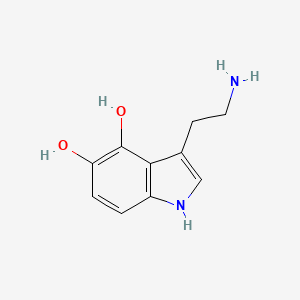

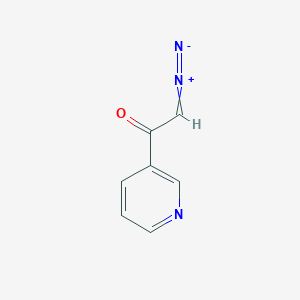
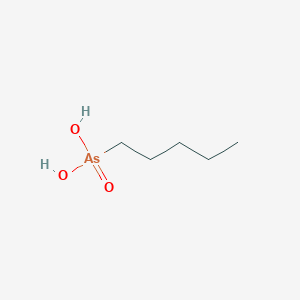
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
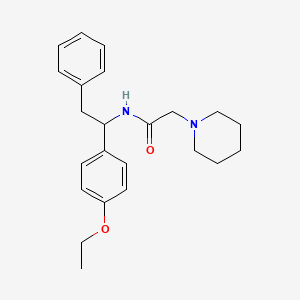
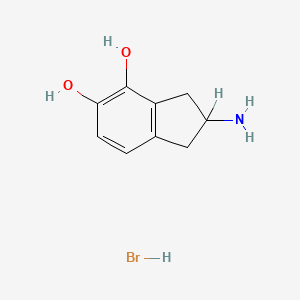


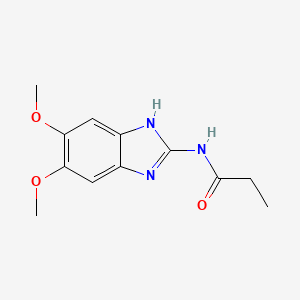
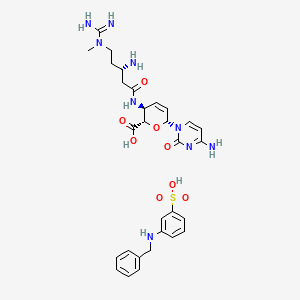
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
